molecular formula C14H15ClN2O B12480519 1-(5-chloro-2-methoxyphenyl)-N-(pyridin-4-ylmethyl)methanamine

1-(5-chloro-2-methoxyphenyl)-N-(pyridin-4-ylmethyl)methanamine

Cat. No.: B12480519
M. Wt: 262.73 g/mol
InChI Key: DTICDONLWJAVQQ-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methoxyphenyl)-N-(pyridin-4-ylmethyl)methanamine is a synthetic organic compound that belongs to the class of substituted phenylmethanamines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methoxyphenyl)-N-(pyridin-4-ylmethyl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-methoxybenzaldehyde and pyridine-4-methanamine.

    Condensation Reaction: The aldehyde group of 5-chloro-2-methoxybenzaldehyde reacts with the amine group of pyridine-4-methanamine under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-methoxyphenyl)-N-(pyridin-4-ylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenylmethanamines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-N-(pyridin-4-ylmethyl)methanamine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-chloro-2-methoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine
  • 1-(5-chloro-2-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine

Uniqueness

1-(5-chloro-2-methoxyphenyl)-N-(pyridin-4-ylmethyl)methanamine is unique due to its specific substitution pattern on the phenyl and pyridine rings, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C14H15ClN2O

Molecular Weight

262.73 g/mol

IUPAC Name

N-[(5-chloro-2-methoxyphenyl)methyl]-1-pyridin-4-ylmethanamine

InChI

InChI=1S/C14H15ClN2O/c1-18-14-3-2-13(15)8-12(14)10-17-9-11-4-6-16-7-5-11/h2-8,17H,9-10H2,1H3

InChI Key

DTICDONLWJAVQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)CNCC2=CC=NC=C2

Origin of Product

United States

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